1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a combination of morpholine, pyrazole, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Pyrazole Core: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Morpholine Group: The morpholine group can be introduced through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the morpholine-piperidine intermediate using standard peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholine and piperidine rings can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Alkylated or acylated derivatives of the morpholine and piperidine rings.
Scientific Research Applications
1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes, receptors, and other proteins.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-(morpholine-4-carbonyl)-5-(phenyl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
1-(2-(3-(morpholine-4-carbonyl)-5-(furan-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene ring in 1-(2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetyl)piperidine-4-carboxamide imparts unique electronic and steric properties, which can influence its binding affinity and specificity towards biological targets. This makes it distinct from similar compounds with different aromatic groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c21-19(27)14-3-5-23(6-4-14)18(26)13-25-16(17-2-1-11-30-17)12-15(22-25)20(28)24-7-9-29-10-8-24/h1-2,11-12,14H,3-10,13H2,(H2,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWKVDJEDMRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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